Di-tert-nonyl pentasulphide

CAS No.: 38622-35-4

Cat. No.: VC16963479

Molecular Formula: C18H38S5

Molecular Weight: 414.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38622-35-4 |

|---|---|

| Molecular Formula | C18H38S5 |

| Molecular Weight | 414.8 g/mol |

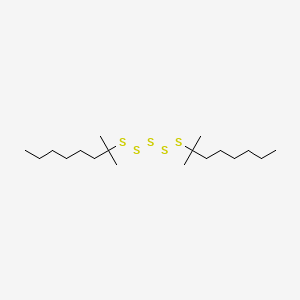

| IUPAC Name | 2-methyl-2-(2-methyloctan-2-ylpentasulfanyl)octane |

| Standard InChI | InChI=1S/C18H38S5/c1-7-9-11-13-15-17(3,4)19-21-23-22-20-18(5,6)16-14-12-10-8-2/h7-16H2,1-6H3 |

| Standard InChI Key | ZNEZESLWGHMTHL-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC(C)(C)SSSSSC(C)(C)CCCCCC |

Introduction

Chemical Identity and Structural Characteristics

Di-tert-nonyl pentasulphide belongs to the organosulfur compound family, with a molecular formula of C₁₈H₃₈S₅. Its structure consists of a five-sulfur (-S₅-) chain bonded to two tert-nonyl groups (C₉H₁₉). The tert-nonyl substituents impart steric hindrance, influencing reactivity and stability. Key structural features include:

-

Molar Mass: Approximately 434.8 g/mol.

-

Sulfur Content: ~36.8% by mass, critical for its role in vulcanization and lubrication.

-

Isomerism: Commercial preparations may contain polysulfide chains of varying lengths (e.g., S₃–S₈), though the pentasulfide form (S₅) dominates .

Table 1: Comparative Properties of Alkyl Polysulfides

*Estimated based on analog data .

Synthesis and Industrial Production

Synthetic Routes

Di-tert-nonyl pentasulphide is synthesized via thiol-sulfur reactions, where tert-nonyl mercaptan (C₉H₁₉SH) reacts with elemental sulfur under controlled conditions:

Key Reaction Parameters:

-

Temperature: 80–120°C to optimize sulfur incorporation.

-

Catalysts: Amines or metal oxides to accelerate sulfur chain elongation.

-

Solvents: Hydrocarbon media (e.g., toluene) to enhance reactant miscibility .

Industrial Scalability

Large-scale production employs continuous-flow reactors with in-line purification systems. Post-synthesis, distillation removes unreacted mercaptans and shorter polysulfides, yielding >95% purity. Challenges include controlling exothermic reactions and minimizing hazardous byproducts like hydrogen sulfide .

Physicochemical Properties and Stability

Solubility and Reactivity

-

Lipophilicity: High log KOW (estimated >8) limits aqueous solubility, favoring use in non-polar matrices.

-

Oxidative Stability: Resists atmospheric oxidation due to steric shielding of sulfur bonds, enhancing shelf life in industrial formulations .

Research Gaps and Future Directions

-

Toxicokinetics: Absence of absorption, distribution, metabolism, and excretion (ADME) data for di-tert-nonyl pentasulphide.

-

Ecotoxicology: Impacts on aquatic ecosystems remain unstudied despite lipophilic persistence.

-

Advanced Applications: Potential in energy storage (e.g., lithium-sulfur batteries) warrants exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume